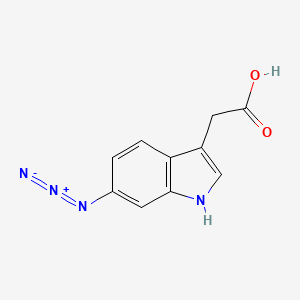
(6-Azido-1H-indol-3-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Azido-1H-indol-3-YL)acetic acid is a derivative of indole-3-acetic acid, a well-known plant hormone belonging to the auxin classIndole derivatives are of great interest due to their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of indole with glycolic acid in the presence of a base at elevated temperatures . Another approach involves the Fischer indole synthesis, where glutamic acid and phenylhydrazine are used as starting materials .
Industrial Production Methods: While specific industrial production methods for (6-Azido-1H-indol-3-YL)acetic acid are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: (6-Azido-1H-indol-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine, leading to the formation of amino-indole derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products: The major products formed from these reactions include amino-indole derivatives, nitro-indole derivatives, and various substituted indole compounds.
Scientific Research Applications
(6-Azido-1H-indol-3-YL)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in modulating biological processes due to its structural similarity to natural auxins.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of (6-Azido-1H-indol-3-YL)acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Indole-3-acetic acid: The parent compound, a natural plant hormone with well-documented biological activities.
6-Bromo-1H-indol-3-YL)acetic acid: A similar compound with a bromine atom instead of an azido group, used in various chemical and biological studies.
6-Fluoro-1H-indol-3-YL)acetic acid: Another derivative with a fluorine atom, known for its unique chemical properties and applications.
Uniqueness: (6-Azido-1H-indol-3-YL)acetic acid stands out due to the presence of the azido group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
79473-01-1 |
|---|---|
Molecular Formula |
C10H8N4O2 |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
2-(6-azido-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8N4O2/c11-14-13-7-1-2-8-6(3-10(15)16)5-12-9(8)4-7/h1-2,4-5,12H,3H2,(H,15,16) |
InChI Key |
JFHWJZFYFSHXLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N=[N+]=[N-])NC=C2CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















